
N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the family of oxadiazole-containing compounds, which have been studied extensively for their pharmacological properties.
作用机制
The mechanism of action of N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell growth. N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide also inhibits the activity of Akt, a protein kinase that plays a role in cell survival and proliferation. Additionally, N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects
N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. In cancer research, N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. Inflammation studies have demonstrated that N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect neurons from oxidative stress and inflammation-induced damage.
实验室实验的优点和局限性
One advantage of using N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential therapeutic applications in various fields of medicine. N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, one limitation of using N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.
未来方向
There are several future directions for N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide research. One direction is to investigate the potential of N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to study the mechanism of action of N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in more detail to better understand its pharmacological properties. Additionally, future studies could explore the potential of N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide as a drug delivery system for other therapeutic agents. Overall, N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has shown great potential as a therapeutic agent, and further research is needed to fully explore its pharmacological properties.
合成方法
The synthesis of N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of p-tolyl hydrazine with 4-bromo-1-cyclohexylbutan-1-one to form 3-(p-tolyl)-1-cyclohexyl-1H-1,2,4-triazole-5(4H)-thione. The latter compound is then reacted with ethyl chloroacetate to form 3-(p-tolyl)-1-cyclohexyl-4-oxo-1,2,3,4-tetrahydroquinoline-2-carboxylate, which is further reacted with hydrazine hydrate to form N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.
科学研究应用
N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have demonstrated that N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect neurons from oxidative stress and inflammation-induced damage.
属性
IUPAC Name |
N-cyclohexyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-10-12-15(13-11-14)19-21-18(24-22-19)9-5-8-17(23)20-16-6-3-2-4-7-16/h10-13,16H,2-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAHAFXJTNSOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725276 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

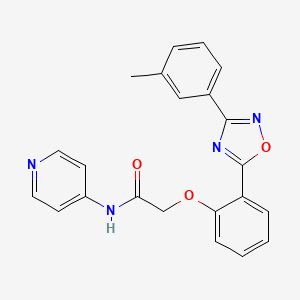
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)
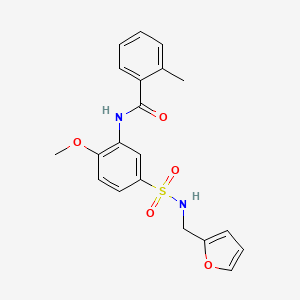
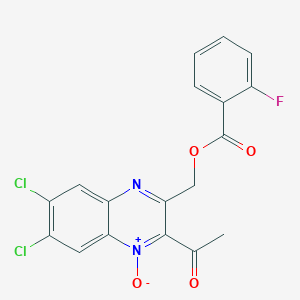
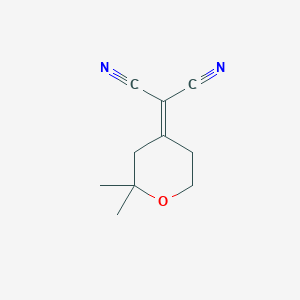
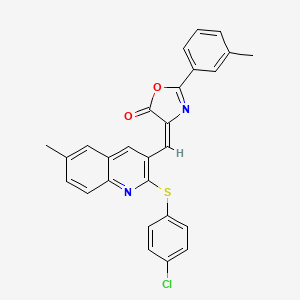


![N-(5-chloro-2-methoxyphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689453.png)
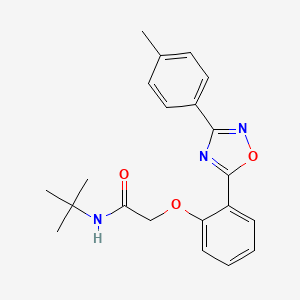
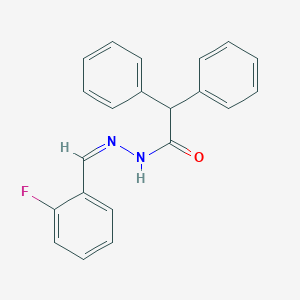

![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7689490.png)
